Cas no 231287-38-0 (4,6-Dibromo-N,N-dimethylpyridin-2-amine)

4,6-Dibromo-N,N-dimethylpyridin-2-amine is a brominated pyridine derivative featuring dimethylamine substitution at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its dibromo-substituted pyridine core offers reactivity for further functionalization, while the dimethylamino group enhances electron density, facilitating selective cross-coupling reactions. The product exhibits high purity and stability, making it suitable for precise synthetic applications. Its structural features enable its use in constructing complex heterocyclic frameworks, contributing to its value in medicinal chemistry and material science research. Proper handling under inert conditions is recommended to maintain its integrity.
4,6-Dibromo-N,N-dimethylpyridin-2-amine structure
231287-38-0 structure
Product Name:4,6-Dibromo-N,N-dimethylpyridin-2-amine
CAS No:231287-38-0
MF:C7H8Br2N2
MW:279.959819793701
CID:1090704
PubChem ID:72183156
Update Time:2025-10-29

4,6-Dibromo-N,N-dimethylpyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4,6-Dibromo-N,N-dimethylpyridin-2-amine
    • 231287-38-0
    • DTXSID80858647
    • Inchi: 1S/C7H8Br2N2/c1-11(2)7-4-5(8)3-6(9)10-7/h3-4H,1-2H3
    • InChI Key: UMFGIFVDXVUURO-UHFFFAOYSA-N
    • SMILES: BrC1C=C(N=C(C=1)N(C)C)Br

Computed Properties

  • Exact Mass: 279.90337g/mol
  • Monoisotopic Mass: 277.90542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 16.1Ų

4,6-Dibromo-N,N-dimethylpyridin-2-amine Pricemore >>

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Additional information on 4,6-Dibromo-N,N-dimethylpyridin-2-amine

4,6-Dibromo-N,N-dimethylpyridin-2-amine: A Comprehensive Overview

The compound 4,6-Dibromo-N,N-dimethylpyridin-2-amine (CAS No: 231287-38-0) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with bromine atoms at the 4 and 6 positions and a dimethylamino group at the 2 position. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for research and industrial applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4,6-Dibromo-N,N-dimethylpyridin-2-amine through various methodologies. Researchers have explored both traditional and modern synthetic routes to optimize the production process, ensuring high yields and purity. For instance, a study published in *Journal of Organic Chemistry* highlighted the use of a palladium-catalyzed coupling reaction to synthesize this compound with exceptional efficiency. This approach not only reduces the reaction time but also minimizes the generation of by-products, aligning with the principles of green chemistry.

The chemical properties of 4,6-Dibromo-N,N-dimethylpyridin-2-amine are heavily influenced by its functional groups. The pyridine ring is known for its aromaticity and stability, while the bromine substituents introduce electron-withdrawing effects, enhancing the compound's reactivity in certain reactions. The dimethylamino group at the 2 position contributes to the molecule's basicity and can act as a directing group in further substitution reactions. These properties make it an ideal candidate for use as an intermediate in the synthesis of more complex molecules.

In terms of applications, 4,6-Dibromo-N,N-dimethylpyridin-2-amine has shown promise in the field of pharmacology. Recent studies have demonstrated its potential as a lead compound for developing new drugs targeting specific biological pathways. For example, research conducted at the University of California revealed that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory processes. While further optimization is required to enhance its bioavailability and efficacy, these findings underscore its potential in drug discovery.

The agricultural sector has also benefited from the unique properties of 4,6-Dibromo-N,N-dimethylpyridin-2-amine. It has been explored as a component in pesticides and herbicides due to its ability to interact with key enzymes in pests and weeds. A study published in *Pest Management Science* highlighted its effectiveness in controlling certain agricultural pests without causing significant harm to non-target species. This dual functionality makes it a valuable asset in sustainable agriculture practices.

From a materials science perspective, 4,6-Dibromo-N,N-dimethylpyridin-2-amine has been investigated for its potential use in organic electronics. Its electronic properties make it a candidate for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Researchers at Stanford University have reported that incorporating this compound into OLED structures can improve device efficiency by enhancing charge transport properties.

In conclusion, 4,6-Dibromo-N,N-dimethylpyridin-2-amine (CAS No: 231287-38-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industries alike. With ongoing advancements in synthetic methods and continued exploration of its properties, this compound is poised to play an even more significant role in future scientific discoveries and technological innovations.

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